molecular formula C24H21NO4 B2407925 2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid CAS No. 882847-15-6

2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid

カタログ番号: B2407925
CAS番号: 882847-15-6
分子量: 387.435
InChIキー: MGJNVQNKJUCMLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)13-16-7-1-2-8-17(16)14-25-24(28)29-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJNVQNKJUCMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882847-15-6
Record name 2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid (commonly referred to as Fmoc-amino acid) is a synthetic compound notable for its complex structure and potential biological applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective moiety in peptide synthesis, and has been investigated for its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C29H23NO4C_{29}H_{23}NO_4, with a molecular weight of approximately 449.5 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity, including:

  • Fluorenylmethoxycarbonyl group : Protects amine functionalities during synthesis.
  • Aromatic rings : Implicated in interactions with biological receptors.
  • Acetic acid moiety : May influence solubility and biological interactions.

The biological activity of this compound is primarily linked to its structural components, which can interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymatic pathways, potentially leading to applications in cancer therapy or other disease states where modulation of enzyme activity is beneficial.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to specific proteins or enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to quantify binding interactions and thermodynamic parameters.

Biological Activity and Applications

Research indicates that the compound may have significant implications in the fields of oncology and virology. The following table summarizes potential biological activities associated with this compound:

Biological Activity Description
Enzyme Inhibition May inhibit specific enzymes involved in cancer progression.
Antiviral Properties Structural similarities to known antiviral agents suggest potential efficacy against viral infections.
Modulation of Receptors Interaction with neurotransmitter receptors may influence signal transduction pathways.

Case Studies

  • Cancer Therapy : A study demonstrated that derivatives of Fmoc-amino acids exhibited cytotoxic effects on various cancer cell lines, suggesting potential use as chemotherapeutic agents.
  • Antiviral Research : Another investigation highlighted the ability of Fmoc derivatives to disrupt viral replication mechanisms, indicating their potential as antiviral drugs.

科学的研究の応用

Medicinal Chemistry

The compound is primarily utilized in the synthesis of peptide-based therapeutics. Its Fmoc protection group is crucial for solid-phase peptide synthesis (SPPS), allowing for the selective addition of amino acids while preventing unwanted reactions.

Peptide Synthesis

  • Solid-Phase Peptide Synthesis : The Fmoc group facilitates the sequential addition of amino acids to form peptides. The ability to easily remove the Fmoc group under mild basic conditions makes it an ideal choice for synthesizing complex peptides without significant degradation .
  • Case Study : In a study focused on developing apelin analogs, researchers employed 2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid as a building block. The resulting peptides exhibited enhanced binding affinities and improved plasma stability, demonstrating the compound's effectiveness in creating biologically active molecules .

Drug Development

The compound's structural features also make it suitable for drug development, particularly in creating targeted therapies.

Targeted Therapies

  • Antibody-Drug Conjugates : Research has shown that derivatives of this compound can be utilized in antibody-drug conjugates (ADCs). These ADCs leverage the specificity of antibodies to deliver cytotoxic agents directly to cancer cells, minimizing systemic toxicity .

Biochemical Studies

  • Studies involving this compound have revealed insights into receptor-ligand interactions and signaling pathways, which are critical for understanding disease mechanisms and therapeutic targets.

Biochemical Research

In biochemical research, the compound serves as a valuable tool for studying protein interactions and enzymatic activities.

Protein Interaction Studies

  • The incorporation of this compound into peptide sequences allows researchers to probe specific interactions between proteins and their ligands, providing insights into cellular processes.

Summary Table of Applications

Application AreaDescriptionCase Studies/Examples
Medicinal ChemistryUsed in solid-phase peptide synthesis for therapeutic peptidesDevelopment of apelin analogs
Drug DevelopmentComponent in antibody-drug conjugates for targeted cancer therapiesADCs targeting specific cancer markers
Biochemical ResearchTool for studying protein interactions and enzymatic activitiesInvestigations into receptor-ligand dynamics

Q & A

Q. What is the role of the Fmoc group in this compound’s application in peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It prevents undesired side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile protecting groups or the resin backbone. This orthogonal protection strategy enables sequential peptide chain elongation .

Q. What are the key reagents and resin systems used in synthesizing this compound?

The synthesis typically employs NovaSyn TGR resin, which is pre-loaded with Fmoc-protected amino acids. Critical reagents include:

  • Coupling agents : HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide) for activating carboxyl groups.
  • Deprotection agents : Piperidine in DMF (20–30% v/v) for Fmoc removal.
  • Solvents : Dichloromethane (DCM) and dimethylformamide (DMF) for swelling the resin and facilitating reactions.
    Reaction temperatures are maintained between -10°C and 20°C to optimize coupling efficiency and minimize racemization .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Analytical methods include:

  • HPLC : To assess purity and monitor deprotection efficiency.
  • MALDI-TOF Mass Spectrometry : For precise molecular weight confirmation (e.g., observed m/z 373.40 for C23H19NO4).
  • NMR Spectroscopy : To verify stereochemical integrity and aromatic substitution patterns .

Advanced Research Questions

Q. How can deprotection side reactions (e.g., aspartimide formation) be mitigated during Fmoc removal?

Aspartimide formation, a common side reaction during piperidine treatment, can be minimized by:

  • Adding 0.1 M HOBt (Hydroxybenzotriazole) to the deprotection solution to scavenge reactive intermediates.
  • Reducing piperidine exposure time (e.g., two sequential 2-minute treatments instead of a single prolonged exposure).
  • Monitoring pH to avoid excessively basic conditions that promote β-elimination .

Q. What strategies resolve stereochemical inconsistencies in peptide sequences incorporating this compound?

  • Chiral HPLC : To separate enantiomers and quantify optical purity.
  • Circular Dichroism (CD) : To analyze secondary structure formation and confirm stereochemical fidelity.
  • Kinetic Monitoring : Adjust coupling reaction times and temperatures to favor desired stereoisomers (e.g., 0°C for slow racemization-prone couplings) .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-term storage : Dissolved in DMF or DCM at -20°C (stable for 1–2 weeks).
  • Long-term storage : Lyophilized powder under argon at -80°C (stable for >6 months).
    Degradation products (e.g., free amine from Fmoc cleavage) can be detected via TLC (Rf shift) or LC-MS .

Q. What approaches improve coupling efficiency in solid-phase synthesis with this compound?

  • Double coupling : Repeat the coupling step with fresh reagents to ensure complete reaction.
  • Microwave-assisted synthesis : Reduces coupling time from hours to minutes (e.g., 50°C for 5 minutes).
  • Pre-activation : Pre-mix the carboxyl component with HBTU and DIEA for 1–2 minutes before resin addition .

Q. How are impurities from incomplete reactions analyzed and addressed?

  • Trityl monitoring : For resin-bound compounds, trityl cation release (measured at 495 nm) quantifies free amine groups post-coupling.
  • Scavenger resins : Use of polystyrene-bound isocyanate to trap excess activated esters.
  • Purification : Reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) to isolate the target compound .

Q. What structural modifications enhance bioactivity in analogs of this compound?

  • Aromatic ring substitution : Introducing electron-withdrawing groups (e.g., fluorine at the 3,5-positions) improves metabolic stability and target binding.
  • Backbone elongation : Adding methylene units to the acetic acid moiety increases lipophilicity and membrane permeability.
  • Protecting group variation : Replacing Fmoc with Boc (tert-butoxycarbonyl) for acid-stable protection in specific applications .

Q. What safety protocols are critical given its acute toxicity profile?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for handling powders or solutions to avoid inhalation (Category 4 acute toxicity).
  • Spill management : Absorb with vermiculite and dispose as hazardous waste (Incompatible with strong acids/bases) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。